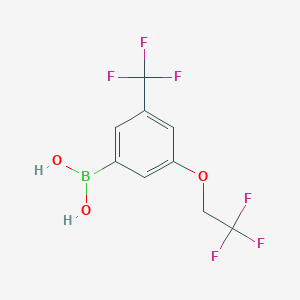
(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrolytes for Lithium Metal Batteries
In the quest for high-energy-density lithium metal batteries, (3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid derivatives have been studied as potential electrolyte solvents. These compounds exhibit high oxidative stability, low volatility, and non-flammability, making them suitable for use in batteries that require stable and safe operation. The introduction of such fluorinated nitrile compounds in electrolytes has shown to improve the cycling performance for both lithium metal anodes and high-voltage cathodes .
Organic Synthesis
This boronic acid derivative is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The presence of trifluoromethyl and trifluoroethoxy groups can enhance the reactivity and stability of intermediates, facilitating the synthesis of various pharmaceuticals and polymers .
Analytical Chemistry
In analytical chemistry, the compound’s unique structural features can be exploited for chromatographic separation techniques. Its fluorinated groups may interact differently with the stationary phase, aiding in the separation of complex mixtures. Additionally, it can serve as a standard or reference compound in mass spectrometry to identify and quantify similar structures .
Materials Science
The compound’s application extends to materials science, where its fluorinated moieties can influence the properties of polymers and coatings. For example, incorporating such boronic acids into polymer backbones can result in materials with enhanced thermal stability, chemical resistance, and unique dielectric properties, which are beneficial for electronic applications .
Pharmaceuticals
In the pharmaceutical industry, boronic acids are integral to the development of protease inhibitors, which are a class of drugs used to treat various diseases, including cancer and viral infections. The trifluoromethyl and trifluoroethoxy groups can improve the binding affinity and selectivity of these inhibitors, leading to more effective medications .
Environmental Science
The environmental impact of fluorinated compounds is an area of active research. While the compound itself may not have direct applications in environmental science, its derivatives and the understanding of its degradation products can inform the assessment of environmental persistence and bioaccumulation potential of fluorinated pollutants .
Propriétés
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF6O3/c11-8(12,13)4-19-7-2-5(9(14,15)16)1-6(3-7)10(17)18/h1-3,17-18H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKSRPOAFLMVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



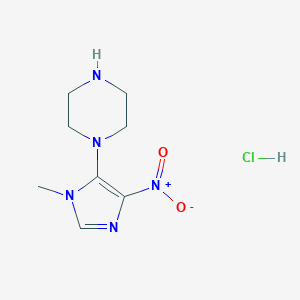
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)
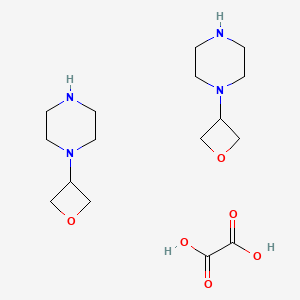




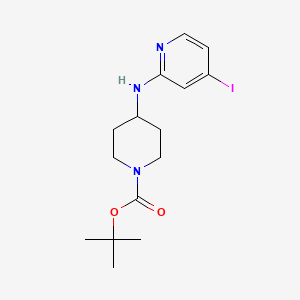

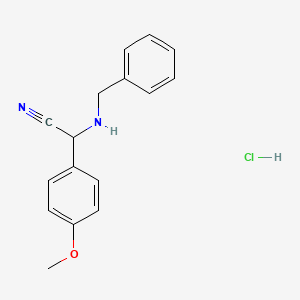



![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)